2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006962
InChI: InChI=1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14)
SMILES:
Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC18006962

Molecular Formula: C10H12N4S

Molecular Weight: 220.30 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine -

Specification

Molecular Formula C10H12N4S
Molecular Weight 220.30 g/mol
IUPAC Name 2-methyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Standard InChI InChI=1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14)
Standard InChI Key DXTPVDVBMPGKBD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=N1)NCC2=CC=CS2)N

Introduction

Chemical Identity and Structural Features

2-Methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine belongs to the class of N4-substituted pyrimidine diamines. Its molecular formula is C₁₁H₁₃N₅S, with a molecular weight of 255.32 g/mol. The structure comprises a pyrimidine core substituted at the 2-position with a methyl group and at the 4-position with a thiophen-2-ylmethyl amine (Fig. 1).

Key structural attributes include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5.

  • Methyl group (C-2): Enhances electron-donating effects, influencing reactivity and intermolecular interactions .

  • Thiophen-2-ylmethyl amine (C-4): Introduces sulfur-containing heterocyclic character, potentially enhancing binding affinity in biological systems .

The compound’s IUPAC name derives from its substitution pattern: 4-[(thiophen-2-ylmethyl)amino]-2-methylpyrimidine-6-amine.

Synthetic Methodologies

Synthesis of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler pyrimidine precursors. A representative pathway includes:

Nitration and Functionalization

Initial steps often involve nitration of 2-methylthiopyrimidine-4,6-diol derivatives. For example, nitration with fuming nitric acid at 0–50°C yields intermediate nitro compounds, as demonstrated in analogous syntheses (88.75% yield) . Subsequent displacement of the methylthio group with amines is critical.

Reaction Conditions:

  • Nitration: 2-Methylthiopyrimidine-4,6-diol + HNO₃ (fuming) → 5-Nitro derivative (72% yield at 0°C) .

  • Amination: Nitro intermediate + Thiophen-2-ylmethylamine → Target compound via nucleophilic aromatic substitution.

Chlorination and Coupling

Alternative routes employ chlorinated intermediates. Phosphorus oxychloride-mediated chlorination of dihydroxypyrimidines generates reactive 4,6-dichloro derivatives, which undergo coupling with thiophen-2-ylmethylamine (97.87% yield in analogous reactions) .

Optimization Challenges:

  • Exothermicity: Violent exothermic events during nitric acid addition necessitate temperature control (10–15°C) .

  • Purification: Recrystallization from n-hexane or ethyl acetate improves purity (>98%) .

Physicochemical Properties

The compound’s behavior in solution and solid states is inferred from structurally related pyrimidines (Table 1).

Table 1: Predicted Physicochemical Properties

PropertyValueMethod
Log P (o/w)1.51 ± 0.2iLOGP
Solubility (Water)2.35 mg/mL (14.8 mM)ESOL
TPSA91.54 ŲSILICOS-IT
GI AbsorptionHighBOILED-Egg Model

Key Observations:

  • Lipophilicity: Moderate Log P suggests balanced membrane permeability and solubility .

  • Hydrogen Bonding: High topological polar surface area (TPSA) indicates strong hydrogen-bonding capacity, relevant for target engagement .

Biological Activity and Applications

While direct studies on 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine are sparse, its structural analogs exhibit notable bioactivity:

Enzyme Inhibition

Pyrimidine diamines often target kinases and phosphodiesterases. For example, N6-cycloheptyl-N4-(2-methylphenyl) analogs demonstrate potent inhibition of cell signaling enzymes (IC₅₀ < 100 nM). The thiophene moiety may enhance binding to hydrophobic enzyme pockets.

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Exotherm Management: Continuous flow reactors mitigate risks during nitration .

  • Cost Optimization: Thiophen-2-ylmethylamine sourcing impacts economics; bio-catalytic routes are under exploration.

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